molecular formula C11H8FN3O2 B1321949 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine CAS No. 640271-51-8

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine

Cat. No. B1321949
M. Wt: 233.2 g/mol
InChI Key: DLDWBFHDHCJSCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine involves multi-step reactions that include nitration, chlorination, N-alkylation, reduction, and condensation processes. For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an intermediate for biologically active compounds, was achieved through a five-step process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline . Similarly, 5-(4-fluorophenyl)-3-chloromethyl pyridine was synthesized from 5-bromonicotinic acid using a method that suppressed side reactions and increased yield and purity, making it suitable for industrial production .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structures of 5-nitro- and 5-ethoxycarbonyl-substituted 6-phenyl-4-(3-fluorophenyl)-3,4-dihydro-(1H)-pyrimidin-2-ones were elucidated by X-ray diffraction analysis, revealing conformational peculiarities and allowing comparison with other biologically active dihydropyrimidinones . Additionally, the structure of pyrrolidine-2,3-dione derivatives was confirmed via NMR and high-resolution mass spectrometry .

Chemical Reactions Analysis

The reactivity of nitropyridine derivatives in chemical reactions is diverse. For instance, 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, when reacted with triethylamine, yield imidazo[1,2-a]pyridines and indoles, with the product distribution depending on the substituents on the phenyl group . Moreover, nitrophenyl derivatives of pyrrole 2,5-diamides exhibit structural behavior that allows for anion binding and color change upon deprotonation, which is significant for sensing applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives are influenced by their molecular structure. For example, the presence of a nitro group can lead to intramolecular electron transfer, as observed in the photochemistry of some nitrophenyldihydropyridines, which can result in photolabile behavior and potential applications in photoinduced electron-transfer systems . The synthesis routes and structural determinations of these compounds are crucial for understanding their reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

Photochemistry of Nitrophenyldihydropyridines

Fasani et al. (2006) explored the photochemistry of nitrophenyldihydropyridines, highlighting the role of electron transfer in photolabile drugs like nicardipine, a drug that undergoes photodegradation via electron-transfer intramolecular processes. This research indicates potential applications in developing new photoinduced electron-transfer systems (Fasani, Fagnoni, Dondi, & Albini, 2006).

Synthesis of Pyrimidine Linked with Morpholinophenyl Derivatives

Gorle et al. (2016) synthesized derivatives linked to morpholinophenyl, demonstrating significant larvicidal activity. The presence of fluorine and nitro groups in these compounds indicates their potential application in pest control and as bioactive agents (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).

Crystal Structures of Dihydropyrimidinones

Rybalova et al. (2004) investigated the crystal structures of dihydropyrimidinones with nitro and fluorophenyl groups, revealing conformational peculiarities useful for understanding the properties of biologically active compounds (Rybalova, Sedova, Gatilov, & Shkurko, 2004).

Development of Fluorophore and Quencher Base Analogues

Kimoto et al. (2010) developed fluorophore and quencher base analogues, which can be used in detection methods for nucleic acid sequences, suggesting applications in molecular beacons and real-time PCR, relevant for diagnostics and basic research (Kimoto, Mitsui, Yamashige, Sato, Yokoyama, & Hirao, 2010).

Photophysical Properties of Fluorinated Anilines

Kopchuk et al. (2020) explored the synthesis and photophysical properties of fluorine-containing anilines, revealing their potential as "push-pull" fluorophores, suitable for applications in optoelectronic devices (Kopchuk, Starnovskaya, Shtaitz, Khasanov, Kim, Nosova, Krinochkin, Zyryanov, Rusinov, & Chupakhin, 2020).

Vibrational Spectroscopic Studies of Benzoxazole

Mary et al. (2008) conducted vibrational spectroscopic studies on benzoxazole derivatives, essential for understanding molecular interactions and structure in material sciences (Mary, Varghese, Panicker, Ertan, Yildiz, & Temiz-Arpaci, 2008).

Synthesis of Imidazopyridinones

Wang et al. (2016) discussed the synthesis of imidazopyridinones, indicating their importance as intermediates in the production of various biologically active compounds (Wang, Lu, Xiao, Zhou, Li, & Xu, 2016).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It would also include appropriate handling and disposal procedures.


Future Directions

This could involve potential applications for the compound, areas where further research is needed, and predictions for how the compound’s use might change in the future.


properties

IUPAC Name

5-(4-fluorophenyl)-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O2/c12-9-3-1-7(2-4-9)8-5-10(15(16)17)11(13)14-6-8/h1-6H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDWBFHDHCJSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620756
Record name 5-(4-Fluorophenyl)-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine

CAS RN

640271-51-8
Record name 5-(4-Fluorophenyl)-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.0 g of 2-amino-5-bromo-3-nitropyridine are dissolved in 120 ml of anoxic dioxane under a nitrogen atmosphere. Subsequently, 69 ml of an aqueous sodium bicarbonate solution (2.0 M), 5.4 g of 4-fluorophenyl-boronic acid, and 1.0 g of trans-dichloro-bis(tricyclohexylphosphane)palladium-(II) are added. The reaction mixture is refluxed at 110° C. for 17 hours. Thereafter, the volatile components are removed in vacuo and the remaining residue is redissolved in 2.0 l of a mixture of water/dichloromethane (1:1). The aqueous phase is extracted four times each with 625 ml of dichloromethane. The organic layer is separated, dried using sodium sulfate, and evaporated to dryness to yield a colorless, crude solid. Subsequently, the residue is purified by flash chromatography on silica gel (eluent: toluene/ethyl acetate 20:1) to afford 5.35 g of the title compound as a colorless solid of m.p. 232° C. MS: 234.2 (MH+). TLC: Rf=0.30 (toluene/ethyl acetate 20:1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
69 mL
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
trans-dichloro-bis(tricyclohexylphosphane)palladium-(II)
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 2-amino-5-bromo-3-nitropyridine (2.2 g, 10.1 mmol) in dimethoxyethane (20 mL) were added 4-fluorophenylboronic acid (4.83 g, 13.1 mmol), tetrakis(triphenylphosphine)palladium (580 mg, 0.50 mmol) and 2N aqueous sodium carbonate solution (10 mL). The mixture was stirred at 80° C. for 9 hours under a nitrogen atmosphere. After the reaction mixture was cooled to room temperature, it was diluted with ethyl acetate to give a precipitate, which was collected by filtration, washed with ethyl acetate and then dried to give the title compound (1.76 g, 76%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
580 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
76%

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